5-(Chloromethyl)-2-isopropylpyridine hydrochloride
CAS No.:
Cat. No.: VC16769851
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2N |
|---|---|
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | 5-(chloromethyl)-2-propan-2-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-7(2)9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H |
| Standard InChI Key | XCVVBCCGNFCEDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC=C(C=C1)CCl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine core substituted with two functional groups:
-
Isopropyl group at position 2, contributing steric bulk and influencing electronic properties through inductive effects.
-
Chloromethyl group at position 5, providing a reactive site for nucleophilic substitutions or cross-coupling reactions .
The hydrochloride salt formation occurs via protonation of the pyridine nitrogen, improving crystallinity and handling properties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₃Cl₂N | |
| Molecular weight | 206.11 g/mol | |
| IUPAC name | 5-(chloromethyl)-2-propan-2-ylpyridine; hydrochloride | |
| Canonical SMILES | CC(C)C1=NC=C(C=C1)CCl.Cl | |
| InChIKey | XCVVBCCGNFCEDP-UHFFFAOYSA-N |
Spectroscopic Profiles
-
NMR: The -NMR spectrum shows characteristic signals at δ 1.35 (isopropyl CH₃), δ 3.15 (CHCl₂), and δ 8.45 (pyridine H-3 and H-4).
-
MS: ESI-MS exhibits a molecular ion peak at m/z 206.11 [M+H]⁺, with fragmentation patterns confirming the chloromethyl and isopropyl groups.
Synthesis and Industrial Production
Table 2: Optimization Parameters for Chloromethylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -5°C to 25°C | Prevents decomposition |
| Molar ratio (DMF:substrate) | 0.1–0.5:1 | Minimizes side products |
| Chlorine stoichiometry | 1.05–1.1:1 | Ensures complete conversion |
Purification and Scale-Up Challenges
Industrial processes face challenges in removing residual DMF and phosphorus-containing byproducts. Advanced techniques include:
-
Distillation: Fractional distillation under reduced pressure (10–15 mmHg) isolates the hydrochloride salt with >95% purity .
-
Crystallization: Ethanol/water mixtures (3:1 v/v) yield crystals suitable for pharmaceutical applications.
Applications in Drug Discovery
Enzyme Inhibition Mechanisms
The chloromethyl group undergoes facile displacement reactions, enabling covalent binding to enzyme active sites. Notable targets include:
-
Kinases: Modifies ATP-binding pockets via nucleophilic attack on cysteine residues.
-
Proteases: Forms stable thioether linkages with catalytic thiol groups, as demonstrated in SARS-CoV-2 M inhibition studies .
Prodrug Development
Structural derivatives enhance bioavailability of poorly soluble therapeutics:
-
Ester prodrugs: Hydrolysis of chloromethyl groups in vivo releases active carboxylic acids (e.g., antiviral agents).
-
Targeted delivery: Conjugation with monoclonal antibodies improves tumor-specific uptake, reducing systemic toxicity .
Table 3: Biological Activity of Selected Derivatives
| Derivative | IC₅₀ (nM) | Target |
|---|---|---|
| 5-(Morpholinomethyl)-2-isopropylpyridine | 12.3 | PI3Kα |
| 5-(Glutathionylmethyl)-2-isopropylpyridine | 8.9 | GST P1-1 |
Industrial and Regulatory Status
Patent Landscape
Key patents focus on synthetic improvements and therapeutic applications:
-
CN101948424A: Describes DMF-free synthesis using solid phosgene, reducing wastewater phosphorus content by 92% .
-
US20240132654: Covers use in Janus kinase (JAK) inhibitors for autoimmune disorders .
Regulatory Compliance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume